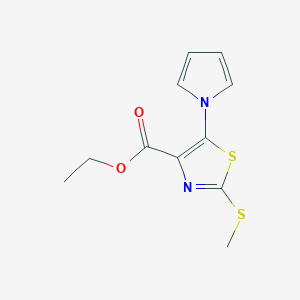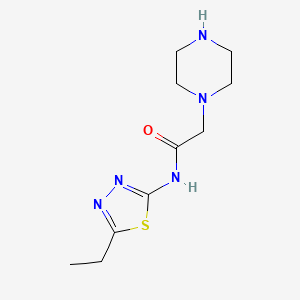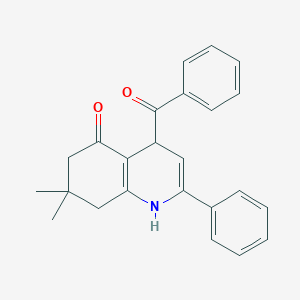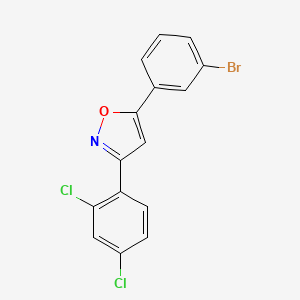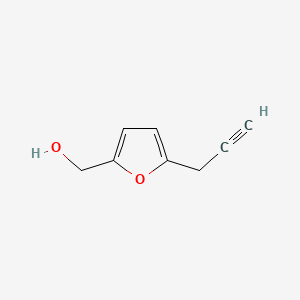
5-Propargylfurfuryl alcohol
Vue d'ensemble
Description
(5-(prop-2-yn-1-yl)furan-2-yl)methanol: is an organic compound that features a furan ring substituted with a propynyl group at the 5-position and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(prop-2-yn-1-yl)furan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available furan derivatives.
Alkylation: The furan ring is alkylated at the 5-position using propargyl bromide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The 2-position of the furan ring is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
The reaction conditions often involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production methods for (5-(prop-2-yn-1-yl)furan-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(prop-2-yn-1-yl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative using hydrogen gas and a palladium catalyst.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (5-(prop-2-yn-1-yl)furan-2-yl)carboxylic acid.
Reduction: (5-(prop-2-yn-1-yl)tetrahydrofuran-2-yl)methanol.
Substitution: Various halogenated derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(5-(prop-2-yn-1-yl)furan-2-yl)methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (5-(prop-2-yn-1-yl)furan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. The propynyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(prop-2-yn-1-yl)thiophene-2-yl)methanol: Similar structure with a thiophene ring instead of a furan ring.
(5-(prop-2-yn-1-yl)pyrrole-2-yl)methanol: Similar structure with a pyrrole ring instead of a furan ring.
(5-(prop-2-yn-1-yl)benzene-2-yl)methanol: Similar structure with a benzene ring instead of a furan ring.
Uniqueness
(5-(prop-2-yn-1-yl)furan-2-yl)methanol is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to thiophene, pyrrole, or benzene rings. The furan ring’s oxygen atom can engage in additional hydrogen bonding and dipole interactions, making this compound particularly useful in specific chemical and biological contexts.
Propriétés
IUPAC Name |
(5-prop-2-ynylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-3-7-4-5-8(6-9)10-7/h1,4-5,9H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXAFSXJJLSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(O1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186776 | |
| Record name | 2-Furanmethanol, 5-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3311-29-3 | |
| Record name | 2-Furanmethanol, 5-(2-propynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003311293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanmethanol, 5-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


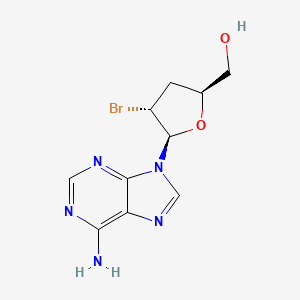
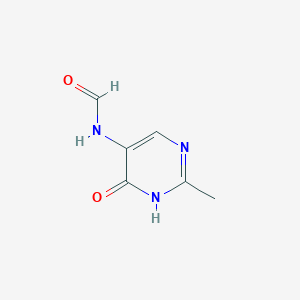
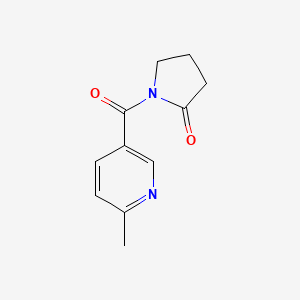
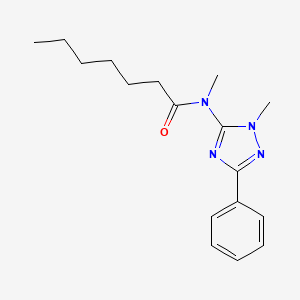
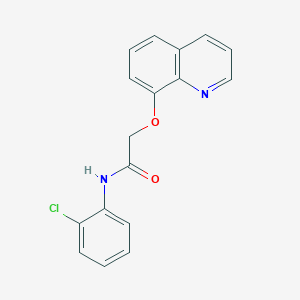
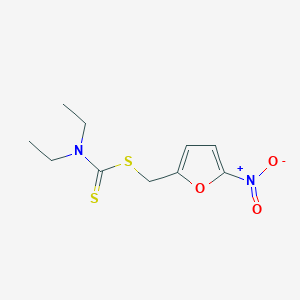
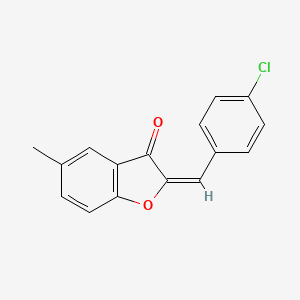
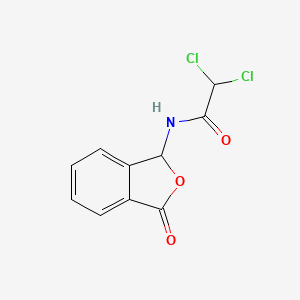
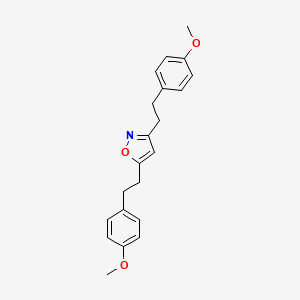
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
